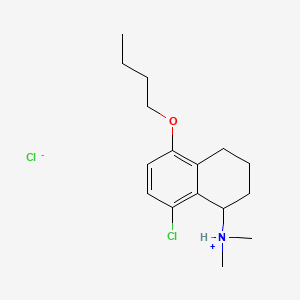
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a butoxy group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene to 1-naphthylamine, followed by further modifications to introduce the butoxy and chloro groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different properties and applications depending on the functional groups introduced.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler derivative without the butoxy and chloro groups.
2-Naphthylamine: Another naphthalene derivative with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the butoxy and chloro groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Biological Activity
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C20H24ClNO
- SMILES Notation: CN(CCC1=CC=CC=C1)C2CCCC3=C(C=CC(=C23)Cl)OC
- InChI Key: NMYZGVMJMVABHF-UHFFFAOYSA-N
The compound features a naphthalene ring system with various substituents that influence its biological activity. The presence of chlorine and butoxy groups enhances its interaction with biological targets.
Research indicates that compounds derived from naphthylamine structures exhibit a range of biological activities due to their ability to interact with cellular components such as DNA and enzymes. The specific mechanisms include:
- DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some derivatives induce ROS accumulation, leading to oxidative stress in cells, which can be exploited for antimicrobial effects.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study on naphthylimide derivatives demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was as low as 7.6 µM against Bacillus subtilis .
- Another research highlighted the effectiveness of naphthylimine triazole derivatives against Candida albicans, with MIC values comparable to established antifungal treatments .
- Cytotoxicity:
- Enzyme Inhibition:
Summary of Biological Activities
Properties
CAS No. |
63979-00-0 |
|---|---|
Molecular Formula |
C16H25Cl2NO |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(5-butoxy-8-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-5-11-19-15-10-9-13(17)16-12(15)7-6-8-14(16)18(2)3;/h9-10,14H,4-8,11H2,1-3H3;1H |
InChI Key |
JMUASIVTOVCDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















